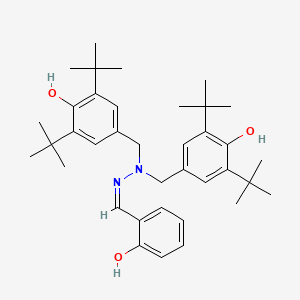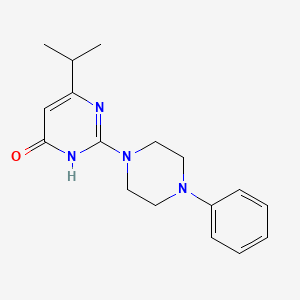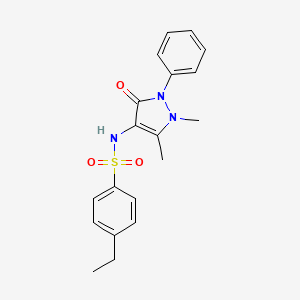
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone, also known as BHA-DBBH, is a synthetic antioxidant compound that is widely used in scientific research. This compound is known for its ability to scavenge free radicals and prevent oxidative damage in biological systems.
Wirkmechanismus
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone acts as an antioxidant by scavenging free radicals and preventing oxidative damage to biological molecules. This compound has been shown to inhibit lipid peroxidation and protect against DNA damage caused by reactive oxygen species. This compound also has the ability to chelate metal ions, which can contribute to oxidative stress in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. This compound has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. This compound has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is its ability to scavenge free radicals and prevent oxidative damage in biological systems. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various biological systems.
Synthesemethoden
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is synthesized by the reaction of 2-hydroxybenzaldehyde with 3,5-di-tert-butyl-4-hydroxybenzylhydrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow powder. The synthesis of this compound has been well established in the literature, and several methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been extensively studied for its antioxidant properties and its potential applications in various fields of scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been used in studies investigating the mechanisms of oxidative stress and the role of antioxidants in disease prevention.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N2O3/c1-34(2,3)27-17-24(18-28(32(27)41)35(4,5)6)22-39(38-21-26-15-13-14-16-31(26)40)23-25-19-29(36(7,8)9)33(42)30(20-25)37(10,11)12/h13-21,40-42H,22-23H2,1-12H3/b38-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXBNRBXGSCTFB-GLJXUZQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/N=C\C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B5972466.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5972467.png)
![1-[2-methoxy-5-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5972475.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5972478.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)